molecular formula C28H42O5S B8486843 Bis(3,4-di-tert-butoxyphenyl) sulfoxide CAS No. 184291-72-3

Bis(3,4-di-tert-butoxyphenyl) sulfoxide

Cat. No.: B8486843
CAS No.: 184291-72-3
M. Wt: 490.7 g/mol
InChI Key: FOTXCVUZGZXJNK-UHFFFAOYSA-N
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Description

Bis(3,4-di-tert-butoxyphenyl) sulfoxide is a useful research compound. Its molecular formula is C28H42O5S and its molecular weight is 490.7 g/mol. The purity is usually 95%.
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Properties

CAS No.

184291-72-3

Molecular Formula

C28H42O5S

Molecular Weight

490.7 g/mol

IUPAC Name

4-[3,4-bis[(2-methylpropan-2-yl)oxy]phenyl]sulfinyl-1,2-bis[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C28H42O5S/c1-25(2,3)30-21-15-13-19(17-23(21)32-27(7,8)9)34(29)20-14-16-22(31-26(4,5)6)24(18-20)33-28(10,11)12/h13-18H,1-12H3

InChI Key

FOTXCVUZGZXJNK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=C(C=C1)S(=O)C2=CC(=C(C=C2)OC(C)(C)C)OC(C)(C)C)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A Grignard reagent was conventionally prepared using 3,4-di-tert-butoxyphenyl chloride, magnesium, and THF and further reacted with thionyl chloride, obtaining bis(3,4-di-tert-butoxyphenyl) sulfoxide in a yield of 64%. Then 58.9 g (0.12 mol) of bis(3,4-di-tert-butoxyphenyl) sulfoxide was dissolved in 120 g of THF and cooled in an ice water bath. Then 12.1 g (0.12 mol) of triethylamine was added thereto and 68.3 g (0.31 mol) of trimethylsilyl triflate was added dropwise in a controlled manner at less 10° C. To this solution, a Grignard reagent which was conventionally prepared using 61.6 g (0.24 mol) of 1,2-di-tert-butoxy-4-chlorobenzene, 5.8 g (0.24 mol) of magnesium, and 100 g of THF was added dropwise in a controlled manner at less 10° C. With the reaction temperature controlled at 0° to 10° C., reaction ripening was carried out for 30 minutes. A 20% ammonium chloride aqueous solution, 700 g, was added to the reaction solution to terminate reaction, followed by separation. 300 g of chloroform was added to the organic layer. The organic layer was washed twice using 300 g of water and then evaporated, obtaining an oily residue. The oily residue was worked up by column chromatography (silica gel, eluent: chloroform/methanol), obtaining tris(3,4-di-tert-butoxyphenyl)sulfonium trifluoromethanesulfonate of 99% purity in a yield of 20%. The final percent yield of this two-steps synthesis process was 13%.
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